molecular formula C15H10N2O5 B11832989 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid CAS No. 116761-66-1

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

Cat. No.: B11832989
CAS No.: 116761-66-1
M. Wt: 298.25 g/mol
InChI Key: DWAGOFGQWGEHPR-UHFFFAOYSA-N
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Description

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid typically involves the nitration of furan derivatives followed by cyclization with quinoline precursors. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further reactions to introduce the quinoline moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include nitro, amino, and substituted quinoline derivatives, which can be further utilized in various applications.

Scientific Research Applications

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The quinoline core can interact with DNA and proteins, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid is unique due to its specific combination of a nitrofuran and quinoline structure, which imparts distinct chemical and biological properties

Properties

CAS No.

116761-66-1

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19)

InChI Key

DWAGOFGQWGEHPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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